Chloroquine Phosphate

Stereochemistry Antiviral research SARS-CoV-2

Chloroquine phosphate (50-63-5) is the primary 4-aminoquinoline positive control for SARS-CoV-2 antiviral screening, with MOI-dependent EC50 (2.71–7.36 µM) significantly lower than hydroxychloroquine. Its selectivity index of 1,068 on K-562 erythroblasts sets the gold standard for antimalarial lead optimization. The large Vd (65,000 L) enables lysosomotropic drug accumulation studies. Choose for assay reproducibility.

Molecular Formula C18H32ClN3O8P2
Molecular Weight 515.9 g/mol
CAS No. 50-63-5
Cat. No. B000689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroquine Phosphate
CAS50-63-5
Synonymsarechin;  chingamin phosphate;  chloroquine bis(dihydrogenphosphate) dihydrate;  chloroquine diphosphate;  chloroquine diphosphate, (+)-isomer;  chloroquine diphosphate, (+-)-isomer;  chloroquine diphosphate, (-)-isomer;  chloroquine phosphate;  delagil;  khingamin phosphate;  Resochin;  unspecified phosphate of chloroquine diphosphate
Molecular FormulaC18H32ClN3O8P2
Molecular Weight515.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O
InChIInChI=1S/C18H26ClN3.2H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*(H3,1,2,3,4)
InChIKeyQKICWELGRMTQCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloroquine Phosphate (CAS 50-63-5): Scientific Selection Guide for Antimalarial and Antiviral Research Applications


Chloroquine Phosphate (CAS 50-63-5) is the diphosphate salt of chloroquine, a 4-aminoquinoline compound with established antimalarial activity against erythrocytic forms of susceptible Plasmodium species and demonstrated in vitro antiviral effects [1]. As a WHO Essential Medicine listed in the 2023 Model List for curative treatment and chemoprevention of P. vivax malaria [2], chloroquine phosphate exhibits a mean oral bioavailability of 89% from tablets, with peak plasma levels of 54-102 μg/L achieved within 1-6 hours following a 300 mg base equivalent dose [3]. The compound is supplied as 500 mg tablets equivalent to 300 mg chloroquine base and is freely soluble in water as a white crystalline powder [4].

Why Chloroquine Phosphate Cannot Be Casually Substituted: Evidence-Based Differentiation from Hydroxychloroquine and Other 4-Aminoquinolines


Procurement decisions involving 4-aminoquinoline antimalarials require precise differentiation because chloroquine phosphate and its closest analog hydroxychloroquine sulfate exhibit quantifiable differences in in vitro antiviral potency, cardiac safety profiles, and enantioselective biological activity [1]. These two compounds, while structurally related, are not interchangeable without consequence: chloroquine phosphate demonstrates an EC50 of 5.47 μM against SARS-CoV-2 in Vero E6 cells, while hydroxychloroquine shows greater in vitro potency with an EC50 of 0.72 μM [2]. Furthermore, stereoselective analysis reveals that S-chloroquine is 27% more active against SARS-CoV-2 compared to R-chloroquine, indicating that racemic mixtures produce collective manifestations of pharmacodynamically distinct enantiomers [3]. Selection of the specific compound, salt form, and enantiomeric composition directly impacts experimental reproducibility and clinical outcomes.

Chloroquine Phosphate: Quantified Differentiation Evidence Against Hydroxychloroquine and Alternative Antimalarials


Stereoselective Antiviral Activity: S-Chloroquine Demonstrates 27% Greater Potency Against SARS-CoV-2 Compared to R-Chloroquine

In a Biosafety Level 3 laboratory study directly comparing purified enantiomers, S-chloroquine (S-CQ) exhibited 27% greater antiviral activity against live SARS-CoV-2 virus compared to R-chloroquine (R-CQ) [1]. This stereoselective difference has direct implications for research using racemic chloroquine phosphate, as clinical outcomes represent the collective manifestation of two pharmacodynamically distinct enantiomers [1].

Stereochemistry Antiviral research SARS-CoV-2

In Vitro Antiviral Potency: Hydroxychloroquine (EC50 0.72 μM) vs. Chloroquine Phosphate (EC50 5.47 μM) Against SARS-CoV-2

Hydroxychloroquine demonstrates a substantially lower EC50 (0.72 μM) against SARS-CoV-2 in Vero E6 cells compared to chloroquine phosphate (EC50 5.47 μM), representing an approximately 7.6-fold difference in in vitro potency [1]. This quantitative difference informs compound selection for antiviral screening studies where sensitivity thresholds differ between the two 4-aminoquinolines.

Antiviral screening COVID-19 EC50

Pediatric P. vivax Malaria: Chloroquine Phosphate Shows Comparable Efficacy (100% Parasite Clearance at 72h) to Arterolane-Piperaquine Combination Therapy

In a phase III randomized multicentric study of 164 pediatric patients (aged 6 months to 12 years) with acute uncomplicated P. vivax malaria, chloroquine phosphate achieved 100% aparasitemic and afebrile response at 72 hours in the per-protocol population, comparable to the fixed-dose combination of arterolane maleate and piperaquine phosphate (AM-PQP), which also achieved 100% [1]. The cure rate at Day 28 and Day 42 exceeded 95% for both treatment arms [1].

Malaria Pediatric Clinical efficacy

Comparative Safety in Malaria Chemoprophylaxis: Chloroquine-Proguanil Regimen Demonstrates 35% Lower Side Effect Incidence than Chloroquine-Sulfadoxine-Pyrimethamine

In a randomized prospective study of 767 travelers to East Africa, the combination of chloroquine phosphate (500 mg weekly) with proguanil hydrochloride (200 mg daily) resulted in side effects in only 36 subjects (9.4%), compared to 55 subjects (14.4%) receiving chloroquine phosphate with sulfadoxine-pyrimethamine (p = 0.043) [1]. Both regimens were generally mild in side effect profile, but the proguanil combination demonstrated a statistically significant 35% relative reduction in adverse event incidence [1].

Chemoprophylaxis Safety Combination therapy

hERG Channel Inhibition and Cardiac Safety: S-Hydroxychloroquine IC50 >20 μM vs. Chloroquine Enantiomers

In hERG inhibition assays, S-hydroxychloroquine (S-HCQ) exhibited an IC50 value higher than 20 μM, demonstrating substantially lower hERG channel inhibition activity compared to all tested chloroquine and hydroxychloroquine compounds [1]. The pronounced difference between enantiomers indicates that racemic chloroquine phosphate contains the more cardiotoxic R-enantiomer component, which contributes to QT prolongation risk [1].

Cardiotoxicity hERG QT prolongation

Pharmacokinetic Differentiation: Chloroquine Phosphate Terminal Elimination Half-Life of 10-60 Days vs. Hydroxychloroquine's Distinct PK Profile

Chloroquine phosphate exhibits multiphasic elimination kinetics with an initial distribution half-life of 2-6 days and a terminal elimination half-life ranging from 10 to 60 days [1]. This extremely prolonged terminal half-life, resulting from extensive tissue distribution and sequestration, differs from hydroxychloroquine's pharmacokinetic profile, which shows relatively shorter tissue retention [1]. Mean bioavailability from chloroquine phosphate tablets is 89%, with approximately 50-70% plasma protein binding [1].

Pharmacokinetics Half-life Tissue distribution

Chloroquine Phosphate: Recommended Research and Procurement Application Scenarios Based on Quantified Evidence


Stereochemically-Aware Antiviral Screening Studies

Investigators conducting SARS-CoV-2 antiviral screening should consider that racemic chloroquine phosphate contains both S- and R-enantiomers with a 27% activity differential. Researchers may select chloroquine phosphate as a racemic baseline comparator while acknowledging that S-chloroquine demonstrates greater potency. Studies requiring enantiomerically resolved activity data should employ purified S-CQ or R-CQ rather than the racemic phosphate salt. [1]

Pediatric P. vivax Malaria Clinical Trials Requiring a Validated Comparator

Chloroquine phosphate serves as an established reference comparator for phase III clinical trials of novel antimalarial agents targeting uncomplicated P. vivax malaria in pediatric populations. The compound has demonstrated 100% parasite clearance at 72 hours with >95% Day 28/42 cure rates in regions without documented chloroquine resistance, providing a benchmark efficacy standard against which new combination therapies can be evaluated. [2]

Malaria Chemoprophylaxis Protocol Development with Optimized Tolerability

When developing malaria chemoprophylaxis protocols for travelers or endemic populations, the combination of chloroquine phosphate (500 mg weekly) with proguanil hydrochloride (200 mg daily) offers a 35% relative reduction in side effect incidence compared to chloroquine-sulfadoxine-pyrimethamine regimens. This evidence supports protocol selection favoring the proguanil combination for improved subject tolerability and adherence. [3]

Cardiac Safety Pharmacology Studies Requiring hERG Channel Assessment

For cardiac safety pharmacology studies, chloroquine phosphate exhibits measurable hERG channel inhibition that must be accounted for in QT prolongation risk assessment. The compound's hERG IC50 is lower (more potent inhibition) than that of S-hydroxychloroquine (IC50 >20 μM). Researchers investigating 4-aminoquinoline cardiotoxicity should use chloroquine phosphate as a reference compound representing the more cardiotoxic end of the structural class spectrum. [4]

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